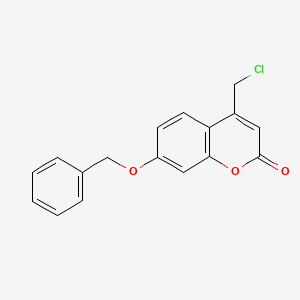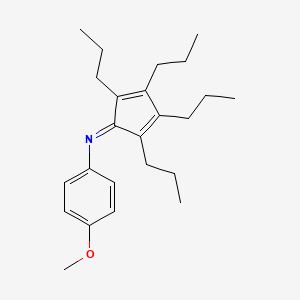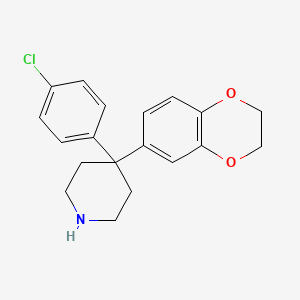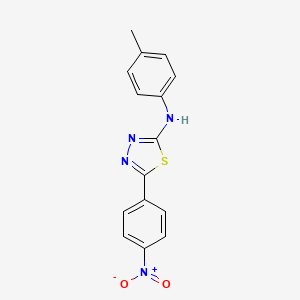![molecular formula C8H18O3S3 B14208934 2-[(2-{2-[(2-Hydroxyethyl)disulfanyl]ethoxy}ethyl)sulfanyl]ethan-1-ol CAS No. 823797-93-9](/img/structure/B14208934.png)
2-[(2-{2-[(2-Hydroxyethyl)disulfanyl]ethoxy}ethyl)sulfanyl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-{2-[(2-Hydroxyethyl)disulfanyl]ethoxy}ethyl)sulfanyl]ethan-1-ol is an organic compound with the molecular formula C8H18O3S3. It is a member of the dialkyldisulfides class, which are organic compounds containing a disulfide group R-SS-R’ where R and R’ are both alkyl groups . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[(2-{2-[(2-Hydroxyethyl)disulfanyl]ethoxy}ethyl)sulfanyl]ethan-1-ol can be synthesized through a reaction involving 3-mercapto-1-propanol and sodium iodide in the presence of hydrogen peroxide. The reaction is carried out in a three-neck flask with ethyl acetate as the solvent. The mixture is stirred at 30°C for half an hour, followed by extraction with ethyl acetate and washing with saturated sodium thiosulfate solution. The final product is obtained by drying the organic layer with anhydrous sodium sulfate and removing the solvent under reduced pressure .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-{2-[(2-Hydroxyethyl)disulfanyl]ethoxy}ethyl)sulfanyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to thiols using reducing agents like dithiothreitol.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used.
Reduction: Dithiothreitol or sodium borohydride are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Ethers or esters, depending on the reagents used.
Scientific Research Applications
2-[(2-{2-[(2-Hydroxyethyl)disulfanyl]ethoxy}ethyl)sulfanyl]ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of polymers and other complex molecules.
Biology: Employed in the study of redox reactions and as a reducing agent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for therapeutic proteins.
Industry: Utilized in the production of polyurethane films and other materials
Mechanism of Action
The mechanism of action of 2-[(2-{2-[(2-Hydroxyethyl)disulfanyl]ethoxy}ethyl)sulfanyl]ethan-1-ol involves its ability to undergo redox reactions. The disulfide bonds can be reduced to thiols, which can then participate in further chemical reactions. This property makes it useful in various biochemical and industrial processes .
Comparison with Similar Compounds
Similar Compounds
2,2’-Dithiodiethanol: Another dialkyldisulfide with similar properties and applications.
Bis(2-hydroxyethyl) disulfide: Used in similar applications but differs in its molecular structure.
Uniqueness
2-[(2-{2-[(2-Hydroxyethyl)disulfanyl]ethoxy}ethyl)sulfanyl]ethan-1-ol is unique due to its specific molecular structure, which provides distinct reactivity and stability. Its ability to form stable disulfide bonds makes it particularly useful in applications requiring redox stability and reactivity .
Properties
CAS No. |
823797-93-9 |
|---|---|
Molecular Formula |
C8H18O3S3 |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
2-[2-[2-(2-hydroxyethyldisulfanyl)ethoxy]ethylsulfanyl]ethanol |
InChI |
InChI=1S/C8H18O3S3/c9-1-5-12-7-3-11-4-8-14-13-6-2-10/h9-10H,1-8H2 |
InChI Key |
USCZIOPUWFKATQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CSCCOCCSSCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-Carbonylbis{2-[([1,1'-biphenyl]-4-carbonyl)amino]benzoic acid}](/img/structure/B14208854.png)
![2-Chloro-5-{[(4,5-dihydro-1H-imidazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14208861.png)
![1H-Benzimidazol-5-amine, 2-[2-(4,5-dihydro-2-oxazolyl)phenyl]-](/img/structure/B14208863.png)

![2-[2-(2,5-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14208877.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 6-chloro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14208879.png)

![Acetonitrile, 2,2'-[(4,6-dibenzoyl-1,3-phenylene)bis(oxy)]bis-](/img/structure/B14208885.png)





methanone](/img/structure/B14208925.png)
